molecular formula C14H10ClN3O B6432250 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 351162-06-6

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B6432250
CAS No.: 351162-06-6
M. Wt: 271.70 g/mol
InChI Key: ZXYKWVDOWIHEKQ-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazoles are a class of compounds with a benzene ring fused to a triazole ring. They are used in various applications, including as corrosion inhibitors, ultraviolet light absorbers, and antifungal agents .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied using techniques such as gas electron diffraction and normal coordinate analysis . These studies provide insights into the conformational behavior and molecular geometries of these compounds .


Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions. For instance, the chloride in benzoyl chloride can be readily replaced by ammonia or diphenylphosphide .


Physical and Chemical Properties Analysis

Benzotriazole derivatives exhibit a range of physical and chemical properties. For example, they often show excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states .

Mechanism of Action

The mechanism of action of benzotriazole derivatives can vary depending on their specific structure and application. For instance, some benzotriazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with benzotriazole derivatives can vary. For instance, some compounds, such as 2-chlorobenzoyl chloride, are known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The future research directions in the field of benzotriazole derivatives are vast. They are being explored for various applications, including as electrocatalysts in energy-related systems, molecular machines, and in agricultural, biological, medicinal, and sensing applications .

Properties

IUPAC Name

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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